3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
The compound “3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate” is a derivative of benzothiazole and coumarin . Benzothiazole derivatives are known for their luminescence in solution and in the solid state . Coumarin derivatives are significant organic heterocycles found in various natural or synthetic drug compounds and display a variety of biological activities . They are widely explored as solar energy collectors, charge-transfer agents, and non-linear optical materials for photonic and electronic applications .
Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized various benzo[b]thiophene derivatives, including those related to the compound of interest, to explore their pharmacological properties. Benzo[b]thiophene molecules are recognized for their wide spectrum of pharmacological properties, prompting the investigation of new derivatives for antibacterial, antifungal, and anti-inflammatory studies. Many synthesized molecules have demonstrated potent activities, highlighting the significance of benzo[b]thiophene derivatives in medicinal chemistry (Isloor, Kalluraya, & Pai, 2010).
Antimicrobial and Antitumor Activities
Compounds bearing the benzo[d]thiazol moiety have been investigated for their synthetic potentialities in heterocyclic synthesis, leading to the creation of several novel derivatives with significant biological activities. These studies aim to explore the compound's applications in developing new therapeutic agents with antimicrobial and antitumor activities. The synthesized derivatives have shown promising results against various cancer cell lines, demonstrating the potential of these compounds in cancer research (Fadda et al., 2010).
Applications in Antimicrobial Coatings
Research into coumarin-thiazole derivatives has revealed their capability to impart antimicrobial properties when incorporated into polymers and polymer composites. A specific coumarin-thiazole derivative was prepared and tested for its antimicrobial activity against various micro-organisms when incorporated into a polyurethane varnish formula. The findings indicate that these derivatives could be used to enhance the antimicrobial effectiveness of coatings, offering potential applications in material science and industrial coatings (El‐Wahab et al., 2014).
Photovoltaic and Electrochromic Properties
The benzothiazole moiety, when included in compounds designed for photovoltaic applications, has been shown to significantly influence the performance and efficiency of polymer photovoltaic devices. The positioning of functional groups within these molecules can affect the band gaps and ultimately the power conversion efficiencies of the polymers, underlining the importance of molecular design in the development of new materials for solar energy applications (Helgesen et al., 2010).
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to exhibit strong luminescence in solution and in the solid state . They have attracted considerable research interest in the field of organic light-emitting diodes because of their unique electro-optical properties .
Biochemical Pathways
Benzothiazole-based compounds have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Benzothiazole-based compounds have been found to exhibit a variety of biological activities . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Action Environment
Thiazole is clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO4S2/c23-20-14(19-22-15-4-1-2-5-17(15)28-19)10-12-7-8-13(11-16(12)26-20)25-21(24)18-6-3-9-27-18/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIYDYBOMXYFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CS5)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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